Methyl 6-methoxynaphthalene-2-acetate vs. Ethyl Analog: 5.7-Fold Faster Plasma Hydrolysis
The methyl ester of 6-MNA (target compound) undergoes significantly faster enzymatic hydrolysis in human plasma compared to its ethyl ester analog. This differential lability is critical for applications requiring rapid prodrug conversion. In 80% human plasma at 37°C, the first-order hydrolysis half-life of the methyl ester (2a) was determined to be 862 seconds, whereas the ethyl ester (2b) exhibited a half-life of 4940 seconds [1].
| Evidence Dimension | Hydrolysis half-life (t1/2) in 80% human plasma |
|---|---|
| Target Compound Data | 862 seconds |
| Comparator Or Baseline | Ethyl 6-methoxynaphthalene-2-acetate (2b) - 4940 seconds |
| Quantified Difference | 5.73-fold faster hydrolysis for methyl ester |
| Conditions | 80% human plasma, 37°C, first-order kinetics |
Why This Matters
A 5.7-fold difference in plasma half-life directly influences the rate of active metabolite generation, making the methyl ester preferable for applications requiring rapid prodrug activation.
- [1] Wadhwa LK, Chandiran S, Sharma PD. Alkyl esters of 6-methoxy-2-naphthylacetic acid as potential prodrugs - Synthesis, physicochemical properties, chemical stability and enzymatic hydrolysis. Indian J Chem. 2004;43B:1292-1298 (Table II). View Source
